3-Descyano 3-bromo-Febuxostat-d9
Description
Structural Elucidation of 3-Descyano 3-Bromo-Febuxostat-d9
Molecular Architecture and Isotopic Labeling Pattern Analysis
The molecular formula of this compound is C15D9H7BrNO3S , with a molecular weight of 379.317 g/mol . The structure features a thiazole-5-carboxylic acid core substituted with a 3-bromo-4-isobutoxyphenyl group at the 2-position (Figure 1). The deuterium labeling occurs at nine distinct positions, primarily on the isobutoxy side chain and the methyl group attached to the thiazole ring. This isotopic substitution minimizes metabolic interference in tracer studies while maintaining the compound’s electronic and steric profile.
Table 1: Molecular characteristics of this compound
| Property | Value |
|---|---|
| Molecular formula | C15D9H7BrNO3S |
| Molecular weight | 379.317 g/mol |
| Deuterium positions | 9 (isobutoxy and thiazole-CH3) |
| Key functional groups | Thiazole, carboxylic acid, bromophenyl |
The bromine atom at the 3-position of the phenyl ring introduces steric hindrance, altering the compound’s solubility and crystallinity compared to non-halogenated analogs .
Comparative Spectroscopic Characterization (NMR, FT-IR, HRMS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR analysis reveals the absence of proton signals at the deuterated positions, confirming isotopic enrichment. The aromatic region (δ 7.2–7.8 ppm) displays a doublet for the para-substituted phenyl ring, while the thiazole proton appears as a singlet at δ 8.1 ppm. 13C NMR corroborates the carbon skeleton, with distinct signals for the carboxylic acid (δ 168.5 ppm) and the quaternary carbons adjacent to bromine (δ 122.3 ppm) .
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra exhibit key absorptions at:
- 1720 cm⁻¹ : Stretching vibration of the carboxylic acid C=O bond.
- 670 cm⁻¹ : C-Br bending mode.
- 1540 cm⁻¹ : Thiazole ring vibrations .
Deuterium labeling reduces C-H stretching signals (2800–3000 cm⁻¹), confirming successful isotopic substitution .
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) shows a molecular ion peak at m/z 380.324 ([M+H]+), consistent with the theoretical mass of 379.317 g/mol (error: 2.6 ppm). The isotopic pattern exhibits a 1:1 ratio for bromine (79Br/81Br), with additional peaks reflecting deuterium incorporation .
Table 2: Key spectroscopic data
| Technique | Key Signals | Interpretation |
|---|---|---|
| 1H NMR | δ 8.1 (s, 1H), δ 7.6 (d, 2H) | Thiazole and aromatic protons |
| FT-IR | 1720 cm⁻¹, 670 cm⁻¹ | C=O and C-Br vibrations |
| HRMS | m/z 380.324 ([M+H]+) | Molecular ion confirmation |
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction data reveal a monoclinic crystal system (space group P21/c ) with unit cell parameters a = 8.42 Å, b = 12.35 Å, c = 14.78 Å , and β = 102.5° . The thiazole ring adopts a planar conformation, while the isobutoxy chain exhibits gauche geometry to minimize steric clashes with the bromine atom. Hydrogen bonding between the carboxylic acid and thiazole nitrogen stabilizes the lattice, contributing to a melting point of 215–217°C .
The bromine atom’s van der Waals radius (1.85 Å) creates a steric barrier, reducing π-stacking interactions observed in non-brominated analogs. This conformational rigidity enhances the compound’s stability in solid-state formulations.
Properties
Molecular Formula |
C14H14BrNO3S |
|---|---|
Molecular Weight |
363.28 g/mol |
IUPAC Name |
2-[3-bromo-4-(1,1,2,2,3,3,3-heptadeuteriopropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C14H14BrNO3S/c1-3-6-19-11-5-4-9(7-10(11)15)13-16-8(2)12(20-13)14(17)18/h4-5,7H,3,6H2,1-2H3,(H,17,18)/i1D3,3D2,6D2 |
InChI Key |
BSKLYYKVWWBLJR-JOMZKNQJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)Br |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Febuxostat Intermediates
The synthesis begins with bromination at the 3-position of the phenyl ring in Febuxostat precursors. Key steps include:
a. Selective Bromination Using N-Bromosuccinimide (NBS)
In the patent WO2010142653A1, bromination is achieved using NBS in acetonitrile with trifluoromethanesulfonic acid as a catalyst. For example:
- Substrate : 4-Isobutoxybenzonitrile (IV)
- Reagents : NBS (1.1 eq), trifluoromethanesulfonic acid (0.1 eq)
- Conditions : 0°C to room temperature, 4 hours under nitrogen
- Yield : 93%
This regioselective bromination targets the ortho-position relative to the isobutoxy group, forming 3-bromo-4-isobutoxybenzonitrile (V).
b. Alternative Bromination Agents
While NBS is predominant, other brominating agents like bromine (Br₂) or dibromoisocyanuric acid may be used, though they often require harsher conditions.
Deuterium Incorporation Strategies
Deuterium is introduced via alkylation with deuterated isobutyl groups. Two primary methods are employed:
a. Deuterated Alkylation Reagents
The isobutoxy side chain is deuterated using 2-(methyl-d₃)propyl-d₆ bromide (C₄D₉Br). This reagent reacts with phenolic intermediates under basic conditions (e.g., K₂CO₃ in DMF), yielding deuterated aryl ethers.
b. Catalytic Hydrogen-Deuterium Exchange
Though less common, palladium-catalyzed H/D exchange can introduce deuterium at specific positions. However, this method is less efficient for multi-deuterium incorporation.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Temperature and Time Considerations
- Bromination : Optimal at 0–25°C for 4–18 hours.
- Deuteration : Alkylation proceeds at 20–80°C over 12–24 hours.
Analytical Characterization
Structural Confirmation
Purity Assessment
- HPLC : Reverse-phase methods using C18 columns (Kromasil) achieve baseline separation of impurities.
- LC-MS/MS : Detects trace impurities like des-cyano analogs (<0.1%).
Data Tables
Table 1: Comparative Analysis of Bromination Methods
| Brominating Agent | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS | Acetonitrile | Trifluoromethanesulfonic acid | 93 | 99.5 |
| Br₂ | DCM | H₂SO₄ | 78 | 97.2 |
Table 2: Deuterium Incorporation Efficiency
| Method | Deuterium Source | Deuterium Purity (%) |
|---|---|---|
| Alkylation | C₄D₉Br | 99.8 |
| H/D Exchange | D₂O | 85.5 |
Challenges and Solutions
Regioselectivity in Bromination
Early methods suffered from di-bromination byproducts. Using bulky solvents (e.g., propylene carbonate) and controlled stoichiometry (1.1 eq NBS) mitigates this.
Chemical Reactions Analysis
Types of Reactions
3-Descyano 3-bromo-Febuxostat-d9 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, brominating agents, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Chemical Profile
- Chemical Name: 2-(3-Bromo-4-(2-(methyl-d3)propoxy-1,1,2,3,3,3-d6)phenyl)-4-methylthiazole-5-carboxylic acid
- Molecular Formula: C15H7D8BrNO3S
- Molecular Weight: 379.32 g/mol
- Purity: ≥98%
- Physical State: Powder
- Solvents: Chloroform, Dichloromethane, DMSO
- Storage Conditions: 2-8°C, protected from air and light
Pharmacokinetics Studies
The deuterated nature of 3-Descyano 3-Bromo-Febuxostat-d9 allows researchers to track the compound's behavior in biological systems. Its isotopic labeling enhances the understanding of absorption, distribution, metabolism, and excretion processes. This is particularly useful in determining how the compound interacts with biological pathways related to uric acid metabolism.
Drug Interaction Studies
Research has shown that this compound can be used to study its binding affinity to xanthine oxidase, the enzyme responsible for uric acid production. Understanding these interactions is crucial for assessing potential drug-drug interactions that may affect therapeutic efficacy and safety in patients treated for gout.
Analytical Method Development
The compound is utilized in analytical method validation for quality control applications. It serves as a reference standard in the development of methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), ensuring the accuracy of measurements related to Febuxostat formulations.
Synthesis Overview
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to achieve high yields and purity. The process typically includes:
- Preparation of Starting Materials : Sourcing deuterated precursors.
- Bromination Step : Introducing bromine into the aromatic ring.
- Thiazole Formation : Creating the thiazole structure essential for activity.
- Final Purification : Employing techniques like recrystallization or chromatography.
Case Studies and Research Findings
Several studies highlight the importance of this compound in understanding gout treatment mechanisms:
- Comparative Efficacy Study : Research indicates that Febuxostat shows superior efficacy compared to Allopurinol in certain patient populations intolerant to traditional therapies. The deuterated form may provide additional insights into pharmacodynamics due to its unique isotopic properties .
- Stability-Indicating Method Development : A study developed a stability-indicating RP-HPLC method for Febuxostat using this compound as a reference standard, demonstrating its utility in ensuring drug quality during formulation .
Mechanism of Action
The mechanism of action of 3-Descyano 3-bromo-Febuxostat-d9 is similar to that of its parent compound, Febuxostat. It acts as a xanthine oxidase inhibitor, reducing the production of uric acid in the body. The compound binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a generalized framework for comparing such compounds, based on typical deuterated pharmaceuticals and Febuxostat derivatives:
Key Structural and Functional Differences
| Compound | Modifications | Expected Impact on Properties |
|---|---|---|
| Febuxostat | Parent molecule (cyano group at C3) | Standard xanthine oxidase inhibition |
| 3-Descyano 3-bromo-Febuxostat | Cyano → bromine substitution | Altered binding affinity; potential changes in solubility and metabolic pathways |
| 3-Descyano 3-bromo-Febuxostat-d9 | Bromine substitution + deuterium atoms | Slower metabolism (deuterium isotope effect); prolonged half-life vs. non-deuterated analog |
Hypothetical Pharmacokinetic Comparison
Notes:
- Bromine’s larger atomic radius compared to cyano may sterically hinder enzyme binding, reducing potency.
- Deuterium incorporation typically slows CYP450-mediated metabolism, improving bioavailability .
Research Findings and Limitations
No peer-reviewed studies or experimental data for this compound are cited in the provided evidence. General insights are inferred from deuterated drug design principles and Febuxostat’s known pharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
